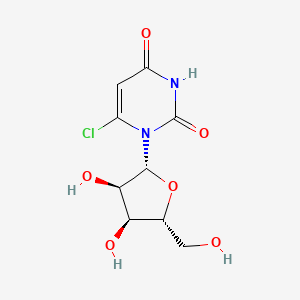![molecular formula C13H20N2OS B14250562 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol CAS No. 350229-20-8](/img/structure/B14250562.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various therapeutic applications due to its unique chemical structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol typically involves the reaction of 2-methoxyphenylpiperazine with ethane-1-thiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups onto the piperazine ring or the methoxyphenyl group .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of neurological disorders, cardiovascular diseases, and other medical conditions due to its interaction with specific biological targets.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and interacts with similar biological targets.
Naftopidil: A medication used to treat benign prostatic hyperplasia, which also features a piperazine moiety.
Urapidil: An antihypertensive agent with a piperazine structure, used to manage high blood pressure.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol is unique due to its specific combination of a methoxyphenyl group and a thiol group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
350229-20-8 |
|---|---|
Formule moléculaire |
C13H20N2OS |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanethiol |
InChI |
InChI=1S/C13H20N2OS/c1-16-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-17/h2-5,17H,6-11H2,1H3 |
Clé InChI |
XCHSCCXHNZRJOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)

![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)

![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)


